BRPF Bromodomain Selectivity Profile
N-(3‑Bromobenzyl)isobutyramide demonstrates a pronounced selectivity for BRPF1 relative to other BRPF family members. In a BROMOscan assay, it inhibits BRPF1 with an IC50 of 65 nM, while inhibition of BRPF2 and BRPF3 is considerably weaker (IC50 = 1400 nM and 7600 nM, respectively) [1]. In contrast, a structurally related analog (BDBM50249810) inhibits BRPF2 with an IC50 of 48 nM under identical assay conditions, indicating a divergent selectivity profile [2].
| Evidence Dimension | Bromodomain inhibition potency (IC50) |
|---|---|
| Target Compound Data | BRPF1: 65 nM; BRPF2: 1400 nM; BRPF3: 7600 nM |
| Comparator Or Baseline | BDBM50249810 (related analog): BRPF2 IC50 = 48 nM |
| Quantified Difference | Target compound exhibits ~29‑fold weaker BRPF2 inhibition than the comparator (1400 nM vs 48 nM) but retains significant BRPF1 activity. |
| Conditions | BROMOscan assay, 1 hr incubation, human bromodomains expressed in E. coli BL21 |
Why This Matters
This differential profile against BRPF subfamily members is valuable for studies requiring selective chemical probes for BRPF1 over BRPF2/3.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436). Affinity Data: IC50 values for BRPF bromodomains. View Source
- [2] BindingDB. BDBM50249810 (CHEMBL4102050). Affinity Data: IC50 values for BRPF bromodomains. View Source
